molecular formula C16H20BrNO B3244181 (2-Methoxybenzyl)(2-methylbenzyl)amine hydrobromide CAS No. 1609407-47-7

(2-Methoxybenzyl)(2-methylbenzyl)amine hydrobromide

Cat. No.: B3244181
CAS No.: 1609407-47-7
M. Wt: 322.24
InChI Key: BDUXTBXDKBTEPR-UHFFFAOYSA-N
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Description

(2-Methoxybenzyl)(2-methylbenzyl)amine hydrobromide is a secondary amine salt comprising two aromatic benzyl groups substituted with methoxy (at the 2-position) and methyl (at the 2-position) moieties, respectively. Its molecular formula is C₁₇H₂₂BrNO₂ (derived from CAS 1609395-74-5 in and ). As a hydrobromide salt, it exhibits enhanced solubility in polar solvents compared to its free base form. Secondary amines like this are pivotal in pharmaceutical and agrochemical synthesis due to their reactivity in nucleophilic substitutions and coordination chemistry ().

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-(2-methylphenyl)methanamine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.BrH/c1-13-7-3-4-8-14(13)11-17-12-15-9-5-6-10-16(15)18-2;/h3-10,17H,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUXTBXDKBTEPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCC2=CC=CC=C2OC.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609407-47-7
Record name Benzenemethanamine, 2-methoxy-N-[(2-methylphenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609407-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxybenzyl)(2-methylbenzyl)amine hydrobromide typically involves the reaction of 2-methoxybenzylamine with 2-methylbenzyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then isolated by precipitation with hydrobromic acid.

Industrial Production Methods

In an industrial setting, the production of (2-Methoxybenzyl)(2-methylbenzyl)amine hydrobromide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxybenzyl)(2-methylbenzyl)amine hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy and methyl groups can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an organic solvent.

Major Products Formed

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzylamine derivatives.

Scientific Research Applications

(2-Methoxybenzyl)(2-methylbenzyl)amine hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methoxybenzyl)(2-methylbenzyl)amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The compound is compared to three hydrobromide salts with analogous benzylamine backbones but varying substituents (Table 1):

Compound Name Molecular Formula Molecular Weight LogP Key Substituents Reference
(2-Methoxybenzyl)(2-methylbenzyl)amine HBr C₁₇H₂₂BrNO₂ ~358* ~3.5† 2-methoxy, 2-methyl
(4-Methoxybenzyl)(2-naphthylmethyl)amine HBr C₁₉H₂₀BrNO 358 3.76 4-methoxy, naphthyl
(2,3-Dimethoxybenzyl)(2-methoxybenzyl)amine HBr C₁₇H₂₂BrNO₃ 368.27 N/A 2,3-dimethoxy, 2-methoxy
2-(4-Cl-phenyl)ethylamine HBr C₁₇H₂₀BrClNO 371 N/A 4-chlorophenyl, 4-ethoxy

*Estimated from similar compounds; †Predicted based on substituent contributions.

Key Observations :

  • Substituent Effects: The position and number of methoxy groups significantly influence molecular weight and lipophilicity. For example, the dimethoxy analog () has a higher molecular weight (368.27) and likely reduced solubility compared to the mono-methoxy target compound.
  • LogP Trends : The naphthyl-containing analog () exhibits a higher LogP (3.76) due to its hydrophobic naphthalene ring, whereas the target compound’s methyl and methoxy groups balance hydrophobicity and polarity.

Pharmacological and Functional Comparisons

AChE Inhibition and Multitarget Activity
  • Target Compound : While direct data is unavailable, the 2-methoxybenzyl moiety is recognized in AChE inhibition. For example, α7 nicotinic receptor agonists with 2-methoxybenzyl groups show AChE inhibition (IC₅₀ ~0.773 µM) ().
  • Thiadiazol Derivatives : Compounds like those in (e.g., 27–31) demonstrate that methoxy and methyl substituents on benzyl groups modulate bioactivity, though their mechanisms differ.
  • NBOMe Psychedelics : Psychoactive NBOMe compounds () share the 2-methoxybenzyl group but target serotonin receptors, highlighting how backbone structure dictates biological targets.
Anticancer Potential
  • A thiazole-based hydrobromide () with a 4-methoxyphenyl group exhibits anticancer activity (IC₅₀ values in micromolar range), suggesting methoxybenzyl groups may enhance cytotoxicity. The target compound’s methyl group could further optimize lipophilicity for tumor penetration.

Biological Activity

Overview

(2-Methoxybenzyl)(2-methylbenzyl)amine hydrobromide is a chemical compound with the molecular formula C16H19NOHBrC_{16}H_{19}NO\cdot HBr. It is a derivative of benzylamine, characterized by the substitution of methoxy and methyl groups on the benzyl moieties. This compound has garnered attention for its potential biological activities, including interactions with various molecular targets in biological systems.

The biological activity of (2-Methoxybenzyl)(2-methylbenzyl)amine hydrobromide is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of methoxy and methyl groups can enhance the compound's binding affinity and specificity, influencing its pharmacological effects. The exact pathways and targets may vary depending on the context of use, but they often involve modulation of neurotransmitter systems or enzyme activity.

Neurotoxicological Insights

Research has highlighted the neurotoxic potential of structurally similar compounds within the phenethylamine class. In vitro studies have demonstrated that these substances can induce cytotoxic effects in neuronal cell lines, affecting mitochondrial function and intracellular calcium levels. These findings suggest that (2-Methoxybenzyl)(2-methylbenzyl)amine hydrobromide may also possess neurotoxic properties that warrant further investigation .

Case Studies

  • Neurotoxicity Assessment : A study focused on substituted phenethylamines found that certain compounds induced concentration-dependent cytotoxicity in differentiated SH-SY5Y cells. This was assessed through various assays measuring mitochondrial health and reactive oxygen species production, indicating potential neurotoxic effects .
  • Antimicrobial Screening : In a broader screening of monomeric alkaloids, several benzylamine derivatives were tested for their antimicrobial activity. The results indicated varying degrees of effectiveness against bacterial strains, suggesting that structural modifications significantly influence biological activity .

Comparative Analysis

To better understand the unique properties of (2-Methoxybenzyl)(2-methylbenzyl)amine hydrobromide, a comparative analysis with similar compounds is useful:

CompoundAntimicrobial ActivityNeurotoxicity PotentialUnique Features
(2-Methoxybenzyl)(2-methylbenzyl)amineModeratePotentially neurotoxicDual substitution enhances binding affinity
(2-Methoxybenzyl)amineLowNot extensively studiedSimpler structure may limit interactions
(2-Methylbenzyl)amineModerateNot extensively studiedDifferent substitution pattern affects activity

Q & A

Q. What are the optimal synthetic routes for (2-methoxybenzyl)(2-methylbenzyl)amine hydrobromide?

The synthesis typically involves reductive amination between 2-methoxybenzaldehyde and 2-methylbenzylamine, followed by hydrobromide salt formation. Key parameters include:

  • Catalysts : Palladium or nickel catalysts for hydrogenation steps .
  • Solvents : Polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Salt Formation : Reaction with HBr in ethanol under reflux to yield the hydrobromide salt . Purification via recrystallization or column chromatography is recommended to achieve >95% purity .

Q. How should researchers characterize the compound’s purity and structural integrity?

Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy and benzyl protons) .
  • Mass Spectrometry : ESI-MS to verify molecular weight (expected [M+H]⁺ ≈ 305.2 g/mol) .
  • Thermal Analysis : DSC/TGA to determine melting point decomposition (observed range: 180–200°C for similar hydrobromides) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Prioritize assays based on structural analogs:

  • Cytotoxicity : MTT assay against leukemia (e.g., HL-60) and solid tumor cell lines (IC₅₀ comparisons) .
  • Receptor Binding : Radioligand displacement assays for serotonin or adrenergic receptors (common targets for methoxybenzyl derivatives) .
  • Solubility : Measure in PBS (pH 7.4) and DMSO to guide dosing in cell-based studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across cell lines?

Discrepancies may arise from:

  • Metabolic Differences : Use metabolic inhibitors (e.g., CYP450 inhibitors) to assess prodrug activation .
  • Membrane Permeability : Compare logP values (experimental vs. computational) to optimize lipophilicity .
  • Dose-Response Refinement : Test narrower concentration ranges (e.g., 0.1–50 µM) to identify biphasic effects .

Q. What strategies improve yield in large-scale synthesis?

Optimize:

  • Catalyst Loading : Reduce Pd/C to 0.5–1 mol% with H₂ pressure >3 atm for efficient reductive amination .
  • Workflow Design : Implement flow chemistry for continuous HBr salt formation, reducing side-product accumulation .
  • Byproduct Analysis : Use HPLC-MS to identify and mitigate dimerization or over-alkylation .

Q. How does the methoxy group’s position influence pharmacological activity?

Compare with analogs (e.g., para-methoxy vs. ortho-methoxy derivatives):

  • Steric Effects : Ortho-substitution may hinder receptor binding, reducing potency (e.g., 2-methoxyamphetamines show lower serotonin activity than para-isomers) .
  • Electron Density : Hammett constants (σ) predict electron-withdrawing/donating effects on amine basicity (pKa shifts ±0.5 units) .

Q. What computational methods predict off-target interactions?

Combine:

  • Docking Simulations : Use AutoDock Vina with GPCR or kinase crystal structures .
  • QSAR Models : Train on datasets of benzylamine derivatives to forecast CYP inhibition or hERG liability .
  • MD Simulations : Assess stability of salt bridges in hydrobromide forms under physiological pH .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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(2-Methoxybenzyl)(2-methylbenzyl)amine hydrobromide
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(2-Methoxybenzyl)(2-methylbenzyl)amine hydrobromide

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